3,5-dimethyl-7-(tetrahydro-2H-pyran-4-ylcarbonyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine
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Description
3,5-dimethyl-7-(tetrahydro-2H-pyran-4-ylcarbonyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine is a useful research compound. Its molecular formula is C13H20N4O2 and its molecular weight is 264.32 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 264.15862589 g/mol and the complexity rating of the compound is 346. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Structural Characterization
Innovative Synthetic Routes
Research has explored the cyclocondensation reactions leading to the creation of complex molecules like 3,5-dimethyl-7-(tetrahydro-2H-pyran-4-ylcarbonyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine. For instance, the work by Desenko et al. (1998) demonstrated cyclocondensation processes to yield novel triazolo and pyrazine derivatives, indicating a broad interest in synthesizing and understanding the structural aspects of such compounds (Desenko, S., Komykhov, S. A., Orlov, V., & Meier, H., 1998).
Chemical Modifications and Derivatives
Studies have also focused on the modification of the core structure to synthesize new derivatives with potential biological activities. For example, Hassan (2013) reported the synthesis of new pyrazoline and pyrazole derivatives, demonstrating the chemical versatility and potential for targeted biological properties of compounds related to the original chemical structure (Hassan, S. Y., 2013).
Potential Biological Activities
Antimicrobial and Anticancer Properties
The synthesis and evaluation of compounds for antimicrobial and anticancer activities have been significant areas of research. For instance, the study by Hassan (2013) evaluated the antibacterial and antifungal activities of pyrazoline and pyrazole derivatives, indicating the potential for these compounds to serve as leads for developing new antimicrobial agents. Similarly, Pei et al. (2022) synthesized [1,2,4] triazole [4,3-b] [1,2,4,5] tetrazine derivatives and screened them for anticancer activity, highlighting the potential therapeutic applications of these chemical structures (Pei, T., Zhang, X., Yang, Z., Ke, Z., Shi, Q., Mao, Q., Gong, S., Zeng, H., Xu, F., & Xu, D., 2022).
Pharmacokinetic Optimization
The development of novel antagonists with improved pharmacokinetic profiles has been another focus area. Letavic et al. (2017) described the synthesis and characterization of novel P2X7 antagonists, including modifications to 4-(R)-methyl-6,7-dihydro-4H-triazolo[4,5-c]pyridines, showcasing efforts to optimize compounds for better physiological properties and therapeutic potential (Letavic, M., Savall, B., Allison, B., Aluisio, L., Andrés, J., De Angelis, M., Ao, H., Beauchamp, D. A., Bonaventure, P., Bryant, S., Carruthers, N., Ceusters, M., Coe, K., Dvorak, C., Fraser, I., Gelin, C. F., Koudriakova, T., Liang, J. T., Lord, B., Lovenberg, T., Otieno, M., Schoetens, F., Swanson, D. M., Wang, Q., Wickenden, A., & Bhattacharya, A., 2017).
Properties
IUPAC Name |
(3,5-dimethyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl)-(oxan-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O2/c1-9-7-16(8-12-15-14-10(2)17(9)12)13(18)11-3-5-19-6-4-11/h9,11H,3-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWRGSGOKYSDPGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC2=NN=C(N12)C)C(=O)C3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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